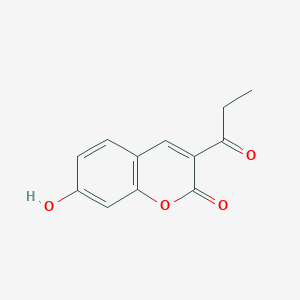

7-hydroxy-3-propionyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-hydroxy-3-propionyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by a chromen-2-one core structure with a hydroxyl group at the 7th position and a propionyl group at the 3rd position. It has a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-propionyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

7-hydroxy-3-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of ethers and esters.

Applications De Recherche Scientifique

Biological Activities

7-Hydroxy-3-propionyl-2H-chromen-2-one exhibits significant biological activities, making it a compound of interest in pharmacological research. The following are key areas of application:

- Anticoagulant Properties : Coumarin derivatives, including this compound, have been studied for their ability to reduce prothrombin levels in the blood, indicating potential use as anticoagulants . This property is crucial for developing medications that prevent thrombosis and related cardiovascular diseases.

- Anticancer Activity : Research indicates that various coumarin derivatives possess anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.

- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation . This activity is particularly relevant for developing therapies for diseases such as arthritis and other inflammatory disorders.

Applications in Materials Science

Beyond medicinal applications, this compound has potential uses in materials science:

- Fluorescent Probes : Due to its inherent fluorescence properties, this compound can be utilized in developing fluorescent probes for biological imaging and detection applications . Its ability to emit light upon excitation makes it suitable for use in various optical materials.

- Dyes and Coatings : Coumarin derivatives are also explored as dyes due to their vibrant colors and stability. They can be applied in textile industries or as coatings that require UV stability and colorfastness .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mécanisme D'action

The mechanism of action of 7-hydroxy-3-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-hydroxy-3-phenyl-4H-chromen-4-one

- 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

- 7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one

Uniqueness

7-hydroxy-3-propionyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and propionyl groups allows for versatile chemical modifications and potential therapeutic applications .

Activité Biologique

7-Hydroxy-3-propionyl-2H-chromen-2-one, often referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other coumarins, which are known for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a coumarin backbone with a hydroxyl group at position 7 and a propionyl group at position 3, which significantly influences its biological activity.

Antioxidant Activity

Research has indicated that this compound exhibits strong antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in various biological models. The mechanism involves the modulation of antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase, leading to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Anticancer Properties

Several studies have explored the anticancer potential of this coumarin derivative. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The compound also inhibits cell proliferation by interfering with cell cycle progression at the G1 phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Inhibits cell proliferation and induces G1 arrest |

| A549 (Lung) | 18 | Modulates Bcl-2 family proteins |

Cardioprotective Effects

In vivo studies have shown that this compound possesses cardioprotective effects against myocardial infarction. In a rat model, administration of this compound resulted in significant reductions in cardiac biomarkers such as CK-MB and troponin-T following isoproterenol-induced myocardial injury. The compound demonstrated the ability to mitigate oxidative stress and improve hemodynamic parameters.

Table 2: Cardioprotective Effects in Animal Models

| Treatment Group | CK-MB Level (U/L) | Troponin-T Level (ng/mL) | Heart Weight Index (mg/g) |

|---|---|---|---|

| Control | 25 | 0.01 | 4.5 |

| Isoproterenol | 90 | 0.30 | 6.0 |

| ISO + Coumarin | 40 | 0.05 | 5.0 |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes while reducing pro-inflammatory cytokines.

- Apoptosis Induction : It activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release.

- Cardioprotection : The cardioprotective effects are mediated through inhibition of angiotensin-converting enzyme (ACE) activity and reduction of oxidative stress markers .

Case Studies

A notable case involved a clinical trial assessing the efficacy of this compound in patients with chronic heart failure. Results indicated improvements in left ventricular ejection fraction and reduced hospitalization rates due to heart failure exacerbations when combined with standard therapy.

Propriétés

IUPAC Name |

7-hydroxy-3-propanoylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-10(14)9-5-7-3-4-8(13)6-11(7)16-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLKCRHSDZUCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.